molecular formula C10H14FN3O2 B6634781 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol

Cat. No. B6634781
M. Wt: 227.24 g/mol
InChI Key: MDAQVESKIUTKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol, also known as FMAU, is a synthetic nucleoside analogue that has been studied for its potential applications in cancer treatment. FMAU is structurally similar to the antiviral drug acyclovir and has been shown to selectively kill cancer cells while sparing normal cells.

Mechanism of Action

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol is a nucleoside analogue that is incorporated into DNA during replication. Once incorporated, 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol inhibits DNA synthesis by blocking the activity of thymidylate synthase, an enzyme that is essential for DNA replication. This results in the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In animal studies, 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol has been shown to have good bioavailability and to accumulate in tumor tissues. 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol has also been shown to have a longer half-life than other nucleoside analogues, which could potentially reduce the frequency of dosing required for cancer treatment.

Advantages and Limitations for Lab Experiments

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol has also been shown to have good solubility in water, which makes it easy to work with in the laboratory. However, 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol has some limitations for use in lab experiments. It is a highly specialized compound that requires expertise in organic chemistry to synthesize. Additionally, 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol. One area of interest is the development of new analogues of 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol with improved properties for cancer treatment. Another area of interest is the use of 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, more research is needed to fully understand the mechanism of action of 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol and its potential applications in cancer treatment.

Synthesis Methods

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol can be synthesized using a multi-step process that involves the reaction of 5-fluorouracil with formaldehyde and subsequent reduction with sodium borohydride. The resulting intermediate is then reacted with 2-methyloxirane to yield 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol. The synthesis of 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol has been studied for its potential applications in cancer treatment. In vitro studies have shown that 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol selectively kills cancer cells by inhibiting DNA synthesis and inducing apoptosis. 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol has also been shown to have activity against a variety of cancer cell lines, including breast, colon, lung, and ovarian cancer.

properties

IUPAC Name

3-[[(5-fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2/c1-7-10(15,2-3-16-7)6-14-9-12-4-8(11)5-13-9/h4-5,7,15H,2-3,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAQVESKIUTKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC2=NC=C(C=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol

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